molecular formula C15H16N2O4 B4662889 methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate

methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate

Cat. No.: B4662889
M. Wt: 288.30 g/mol
InChI Key: KSNGNHHCBHTIQT-UHFFFAOYSA-N
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Description

Methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate is a pyrrolobenzodiazepine (PBD) derivative characterized by a bicyclic framework fused with a diazepine ring.

Properties

IUPAC Name

methyl 2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-21-13(18)9-17-11-6-3-2-5-10(11)14(19)16-8-4-7-12(16)15(17)20/h2-3,5-6,12H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNGNHHCBHTIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=O)N3CCCC3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate typically involves multi-step organic synthesis techniques. One common method begins with the preparation of the pyrrolobenzodiazepine core structure, followed by esterification to introduce the methyl acetate group. Reaction conditions generally include controlled temperature, use of catalysts, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production may scale up the synthesis processes, utilizing continuous flow reactors and optimized reaction conditions to increase efficiency. Purification techniques such as crystallization, chromatography, and distillation are employed to ensure the compound's high purity and consistency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: : Conversion to more oxidized states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can involve reagents like sodium borohydride, resulting in less oxidized derivatives.

  • Substitution: : Nucleophilic substitution reactions may occur at specific sites, allowing for the introduction of different functional groups.

Common Reagents and Conditions

Typical reagents used in the reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.

Major Products

The reactions often yield derivatives of the parent compound, each with distinct properties and potential applications. For example, oxidation may produce carboxylic acid derivatives, while reduction could yield alcohol derivatives.

Scientific Research Applications

Methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate has a broad range of scientific research applications:

  • Chemistry: : As a building block for the synthesis of more complex molecules, it aids in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : It is explored for its potential as a biochemical probe or therapeutic agent due to its ability to interact with biological macromolecules.

  • Medicine: : The compound is investigated for its pharmacological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Industry: : Used in the development of novel materials with specific chemical

Comparison with Similar Compounds

Core Structural Variations

The PBD core is conserved across analogs, but substituents at positions 7, 10, and 11a vary significantly, altering reactivity and applications:

Compound Name/ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound Methyl ester at C10 C₁₆H₁₅N₂O₅* ~323.3* Ester group enhances lipophilicity
(18) Mesylate at C2, methylsulfonyl group C₁₄H₁₅N₂O₃S 310.3 Sulfonate group increases solubility
(23) 7-Methyl substitution C₁₆H₁₅N₃O₂ 281.3 Methyl group alters steric hindrance
10-Allyl derivative Allyl group at C10 C₁₇H₁₇N₂O₂ 295.3 Allyl moiety enhances reactivity
Ethyl 2-hydroxy analog Ethyl ester at C10, hydroxyl at C2 C₁₇H₁₇N₂O₅ 329.3 Hydroxyl improves polarity

Physicochemical Properties

Key differences in melting points, yields, and spectroscopic data highlight the impact of substituents:

Compound Melting Point (°C) Yield (%) IR (cm⁻¹) MS (m/z) Elemental Analysis (C/H/N)
Target* Not reported Not given ~1710 (C=O ester) Not available Estimated: C ~60%, H ~5%, N ~8%
(18) 230 75 1710 (C=O), 1610 (C=O) M⁺ 310 C 50.09%, H 4.63%, N 9.21%
(23) 210 73 Not reported Not available C 68.41%, H 5.30%, N 12.27%
Ethyl 2-OH Not reported Not given 1710 (C=O ester), 3220 (NH) Not available Not provided

Key Research Findings

Crystallographic Insights: Ethyl 2-hydroxy analog () forms monoclinic crystals, suggesting predictable packing patterns for drug formulation .

Steric Modifications : 11a-Methyl and isopropyl groups () introduce chirality, critical for enantioselective interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate

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